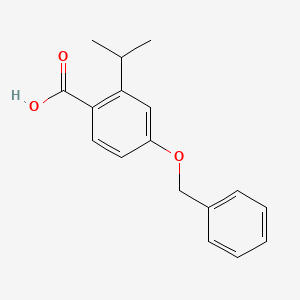

4-(Benzyloxy)-2-isopropylbenzoic acid

Description

4-(Benzyloxy)-2-isopropylbenzoic acid is a substituted benzoic acid derivative with a benzyloxy (-OCH₂C₆H₅) group at the 4-position and an isopropyl (-CH(CH₃)₂) group at the 2-position of the aromatic ring. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzoic acid derivatives, due to the bulky benzyloxy and isopropyl substituents. The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in reactions requiring protective groups or tailored solubility profiles. However, commercial availability of this compound has been discontinued, as indicated by its discontinued product listings in chemical catalogs .

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

4-phenylmethoxy-2-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C17H18O3/c1-12(2)16-10-14(8-9-15(16)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) |

InChI Key |

NRNKYQJJJPFMBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Isopropylbenzoic Acid

- Structure : Lacks the benzyloxy group at position 4 but retains the isopropyl group at position 2.

- Molecular Formula : C₁₀H₁₂O₂.

- Properties : Reduced steric hindrance and lower molecular weight (164.20 g/mol) compared to 4-(benzyloxy)-2-isopropylbenzoic acid (270.32 g/mol). This enhances its solubility in polar solvents and utility as a pharmaceutical intermediate .

4-Hydroxybenzoic Acid

- Structure : Features a hydroxyl (-OH) group at position 4 instead of benzyloxy.

- Molecular Formula : C₇H₆O₃.

- Properties : Higher acidity (pKa ~4.5) due to the electron-withdrawing hydroxyl group, making it suitable for antioxidant and preservative applications. However, it is restricted to research use in some contexts .

- Applications : Precursor to parabens (antimicrobial agents) and industrial polymers.

3,5-Dichloro-4-isobutoxybenzoic Acid, 2-isopropylidenehydrazide

- Structure : Contains dichloro, isobutoxy, and hydrazide groups, distinguishing it significantly from the target compound.

- Applications : Specialized synthetic applications in agrochemical or medicinal chemistry .

Comparative Data Table

Key Research Findings

Synthetic Utility : The benzyloxy group in this compound acts as a protective group for hydroxyl functionalities, enabling selective deprotection in multistep syntheses. Its discontinuation suggests challenges in scalability or stability under standard conditions .

Bioactivity Correlations : The isopropyl group in 4-isopropylbenzoic acid enhances membrane permeability in drug candidates, while the benzyloxy group in the target compound may reduce metabolic clearance due to increased steric bulk .

Acidity and Reactivity : 4-Hydroxybenzoic acid’s hydroxyl group increases acidity, making it more reactive in esterification reactions compared to the benzyloxy-protected analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.